molecular formula C10H17NO2 B11766115 Methyl octahydro-1H-isoindole-4-carboxylate

Methyl octahydro-1H-isoindole-4-carboxylate

Cat. No.: B11766115
M. Wt: 183.25 g/mol
InChI Key: QCRCAJBQHVXSFZ-UHFFFAOYSA-N
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Description

Methyl octahydro-1H-isoindole-4-carboxylate is a chemical compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a fused ring system with nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl octahydro-1H-isoindole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, followed by esterification. For example, the reaction of octahydro-1H-isoindole with methyl chloroformate under basic conditions can yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl octahydro-1H-isoindole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Methyl octahydro-1H-isoindole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl octahydro-1H-isoindole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl octahydro-1H-isoindole-4-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Methyl octahydro-1H-isoindole-4-carboxylate is a compound belonging to the isoindole family, characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C12H17NO2
  • Molecular Weight: Approximately 205.27 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties: The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Activity: Preliminary studies indicate that it may possess anticancer properties, particularly in inhibiting the growth of certain cancer cell lines .
  • Enzyme Modulation: The compound may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

The biological effects of this compound are thought to arise from its ability to bind to various molecular targets, including enzymes and receptors. This binding can lead to alterations in enzyme activity or cellular signaling pathways, thereby impacting physiological processes.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

Anticancer Activity

In vitro studies were conducted on various cancer cell lines, including breast cancer (MDA-MB-231) and glioblastoma (U87). The compound exhibited cytotoxic effects with IC50 values as shown in the table below:

Cell LineIC50 (µM)
MDA-MB-23118
U87145

These findings suggest that this compound may be a promising candidate for further development as an anticancer agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is presented in the table below:

CompoundBiological ActivityMolecular Weight (g/mol)
This compoundAntimicrobial, Anticancer205.27
Octahydro-1H-indole-2-carboxylic acidLimited antimicrobial activity191.25
Octahydro-1H-isoindole-5-carboxylic acidModerate anticancer properties205.27

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-4-carboxylate

InChI

InChI=1S/C10H17NO2/c1-13-10(12)8-4-2-3-7-5-11-6-9(7)8/h7-9,11H,2-6H2,1H3

InChI Key

QCRCAJBQHVXSFZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCC2C1CNC2

Origin of Product

United States

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